3,5-Difluoropiperidine
CAS No.: 1228631-14-8
Cat. No.: VC17417024
Molecular Formula: C5H9F2N
Molecular Weight: 121.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228631-14-8 |
|---|---|
| Molecular Formula | C5H9F2N |
| Molecular Weight | 121.13 g/mol |
| IUPAC Name | 3,5-difluoropiperidine |
| Standard InChI | InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2 |
| Standard InChI Key | FXAZVBOIOYBLII-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNCC1F)F |
Introduction
Structural and Stereochemical Considerations
The molecular architecture of 3,5-difluoropiperidine features a nitrogen-containing heterocycle with two fluorine substituents in either axial or equatorial orientations depending on the stereoisomer. The cis configuration (3,5-difluoro substituents on the same face) demonstrates particular synthetic value due to its enhanced conformational stability and improved pharmacokinetic profiles when incorporated into active pharmaceutical ingredients (APIs) . Quantum mechanical calculations suggest that the electronegative fluorine atoms induce significant dipole moments and polar surface area modifications, which directly influence molecular interactions with biological targets .
Table 1: Fundamental Properties of cis-3,5-Difluoropiperidine Trifluoroacetate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F₅NO₂ |
| Molecular Weight | 217.14 g/mol |
| Purity | ≥95% |
| Physical Form | White crystalline powder |
| Storage Conditions | 2-8°C under inert atmosphere |
| Solubility | Soluble in polar aprotic solvents |
| Diastereomeric Excess | >99% (cis configuration) |
Data derived from analytical characterizations performed on commercial samples .
Synthetic Methodologies
The contemporary synthesis of cis-3,5-difluoropiperidine employs a rhodium-catalyzed dearomatization-hydrogenation sequence, as pioneered by Glorius and colleagues . This methodology addresses historical challenges in accessing multi-fluorinated piperidines with controlled stereochemistry:
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Dearomatization Stage: Fluoropyridine precursors undergo transition metal-mediated activation, where rhodium(I) complexes facilitate π-system engagement and subsequent nucleophilic fluoride addition.
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Hydrogenation Step: Catalytic hydrogenation of the intermediate dihydropyridine derivatives achieves complete saturation while preserving the fluorine substituents' spatial arrangement.
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Protection/Deprotection: Temporary trifluoroacetyl protection during synthesis prevents unwanted side reactions, with final deprotection yielding the free amine form .
This three-stage process demonstrates remarkable diastereoselectivity (>99:1 cis:trans ratio) and scalability, enabling gram-scale production with minimal chromatographic purification requirements .
Chemical Reactivity Profile
The electronic perturbations induced by fluorine substituents significantly modify 3,5-difluoropiperidine's reaction pathways compared to non-fluorinated analogs:
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Nucleophilic Substitution: Enhanced leaving group ability at adjacent positions enables selective functionalization, though fluorine's strong C-F bonds resist unintended defluorination under mild conditions.
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Hydrogen Bonding Interactions: The electron-withdrawing fluorines increase amine proton acidity (predicted pKa ~8.2), facilitating salt formation and coordination complex assembly.
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Steric Effects: Bulky trifluoroacetate counterions in protected forms direct reaction stereochemistry during coupling reactions with aromatic electrophiles .
Comparative kinetic studies reveal a 12-fold increase in amination reaction rates versus 3-fluoropiperidine derivatives, attributed to fluorine's inductive effects on transition state stabilization .
Pharmaceutical Applications
Fluorine incorporation strategically enhances drug candidate profiles through multiple mechanisms:
Table 2: Impact of 3,5-Difluoropiperidine Incorporation on Drug Properties
| Parameter | Improvement Factor | Mechanism |
|---|---|---|
| Metabolic Stability | 4-8× | Blockade of cytochrome P450 oxidation sites |
| Membrane Permeability | 2.5× | Increased lipophilicity (clogP +0.7) |
| Target Binding Affinity | 10-100× | Optimal dipole alignment with receptor pockets |
| Oral Bioavailability | 35-60% increase | Enhanced solubility-stability balance |
Data synthesized from structure-activity relationship studies of piperidine-containing therapeutics .
Notable applications include:
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CNS-Targeted Agents: The blood-brain barrier penetration capabilities of 3,5-difluoropiperidine derivatives facilitate development of neuropsychiatric medications.
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Antiviral Scaffolds: Structural analogs demonstrate sub-nanomolar inhibition constants against viral proteases through fluorine-mediated transition state mimicry.
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Oncology Therapeutics: Conjugation with kinase inhibitor warheads yields compounds with improved tumor selectivity indices (IC50 reduction from 162 nM to 6.5 nM in apelin receptor agonists) .
Materials Science Innovations
Beyond pharmaceutical applications, 3,5-difluoropiperidine derivatives enable advances in functional materials:
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Liquid Crystal Technology: Fluorine's anisotropic polarizability induces mesophase stabilization in nematic liquid crystals (Δε = +2.1 vs non-fluorinated analogs).
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Polymer Additives: Incorporated into polyamide backbones, these compounds increase glass transition temperatures by 40-60°C while maintaining optical clarity.
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19F NMR Probes: The distinct fluorine chemical shifts (δ = -114 ppm vs CFCl3) permit real-time monitoring of chemical processes without deuterated solvents .
Recent breakthroughs include light-emitting diodes (LEDs) with 18% improved quantum efficiency through fluorinated piperidine-based hole transport layers .
Comparative Analysis with Structural Analogs
The strategic placement of fluorine atoms dramatically alters compound properties compared to other piperidine derivatives:
Table 3: Comparative Properties of Fluorinated Piperidines
| Compound | Fluorine Positions | logP | Metabolic Half-Life (h) | Synthetic Accessibility |
|---|---|---|---|---|
| 3,5-Difluoropiperidine | 3,5-cis | 1.2 | 6.8 | High (3-step synthesis) |
| 3,3-Difluoropiperidine | 3,3-gem | 0.9 | 4.2 | Moderate (5-step) |
| 4-Fluoropiperidine | 4-position | 0.5 | 2.1 | Low (multi-step) |
Data compiled from experimental and computational analyses .
The cis-3,5 substitution pattern demonstrates optimal balance between lipophilicity and metabolic stability, making it particularly valuable for oral drug formulations requiring prolonged systemic exposure .
Future Research Directions
Emerging opportunities in 3,5-difluoropiperidine chemistry include:
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Continuous Flow Synthesis: Microreactor technology could enhance reaction efficiency and safety profile during large-scale manufacturing.
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Biocatalytic Fluorination: Engineered flavin-dependent halogenases may enable enantioselective fluorine incorporation under mild conditions.
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Theragnostic Applications: Dual 18F/19F labeling strategies for simultaneous PET imaging and therapeutic intervention.
Ongoing clinical trials with cis-3,5-difluoropiperidine-containing antivirals (NCT04889005) and antidepressant candidates (NCT05211414) will further validate this scaffold's therapeutic potential .
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